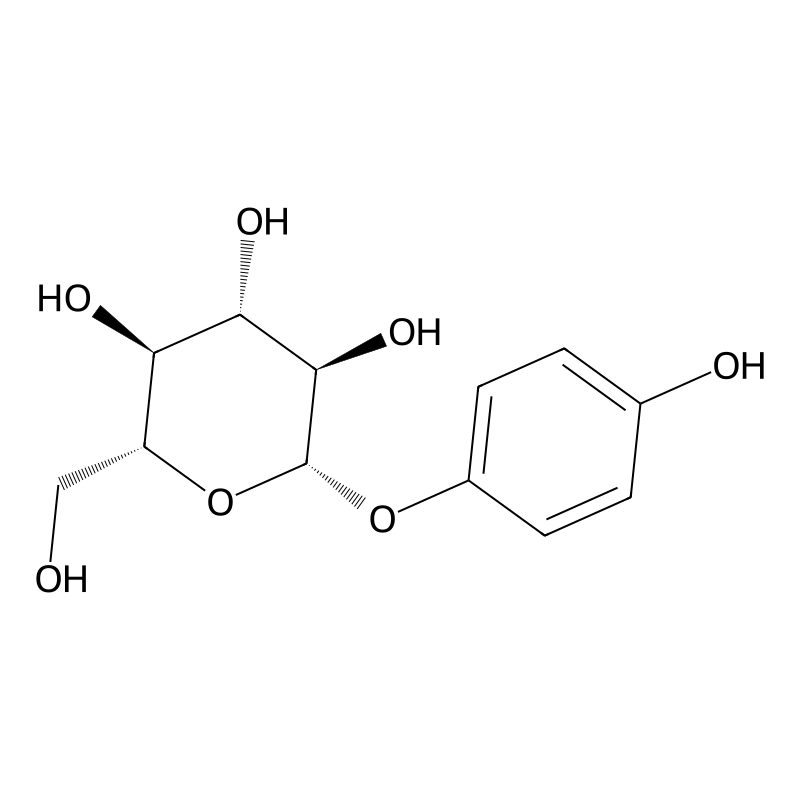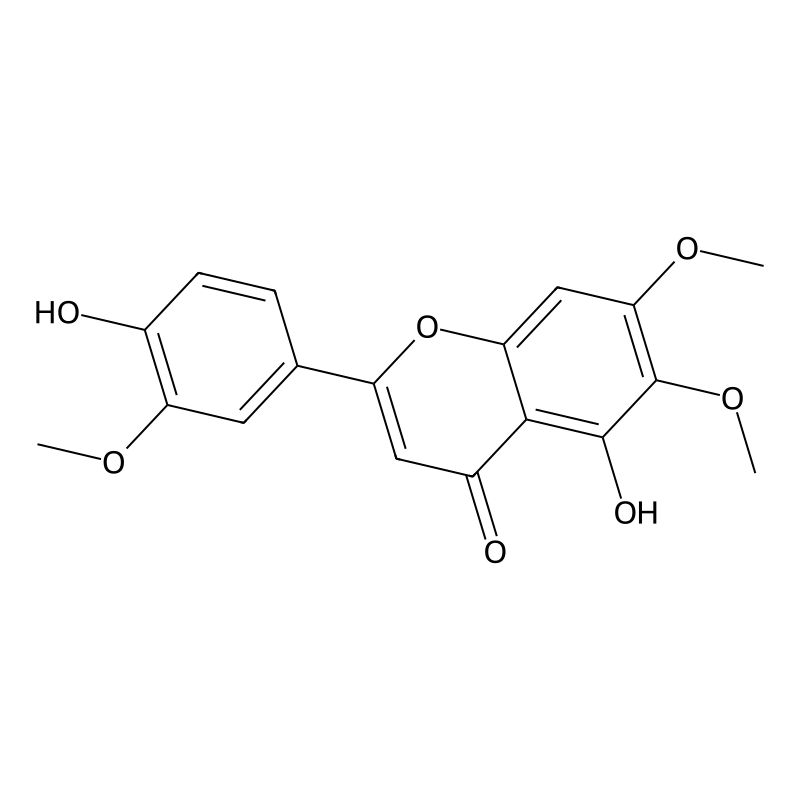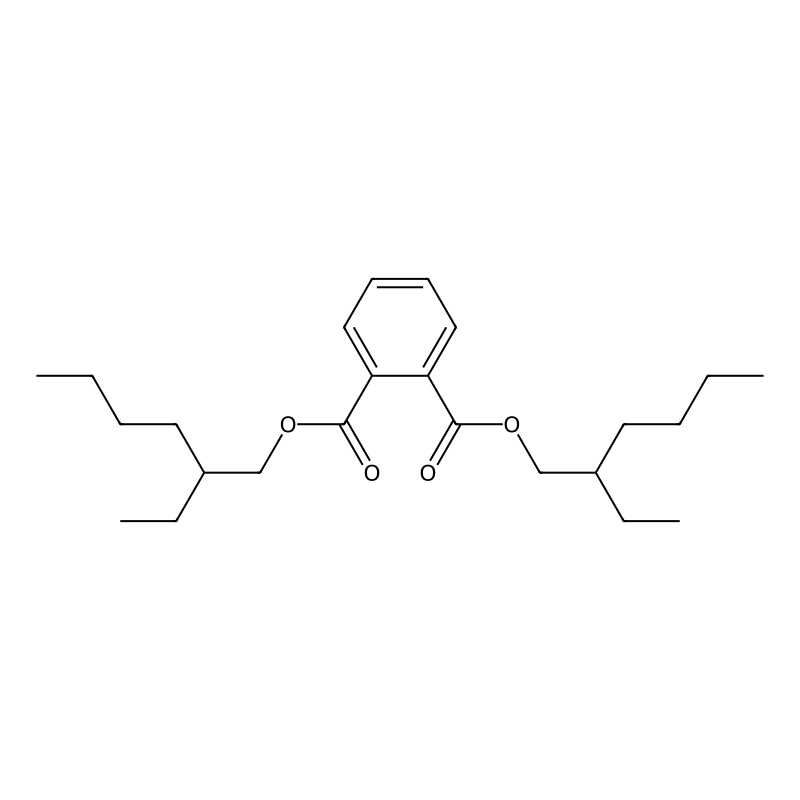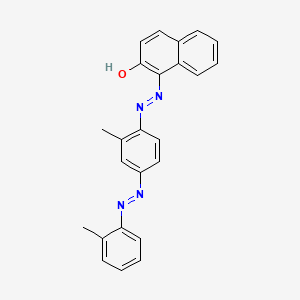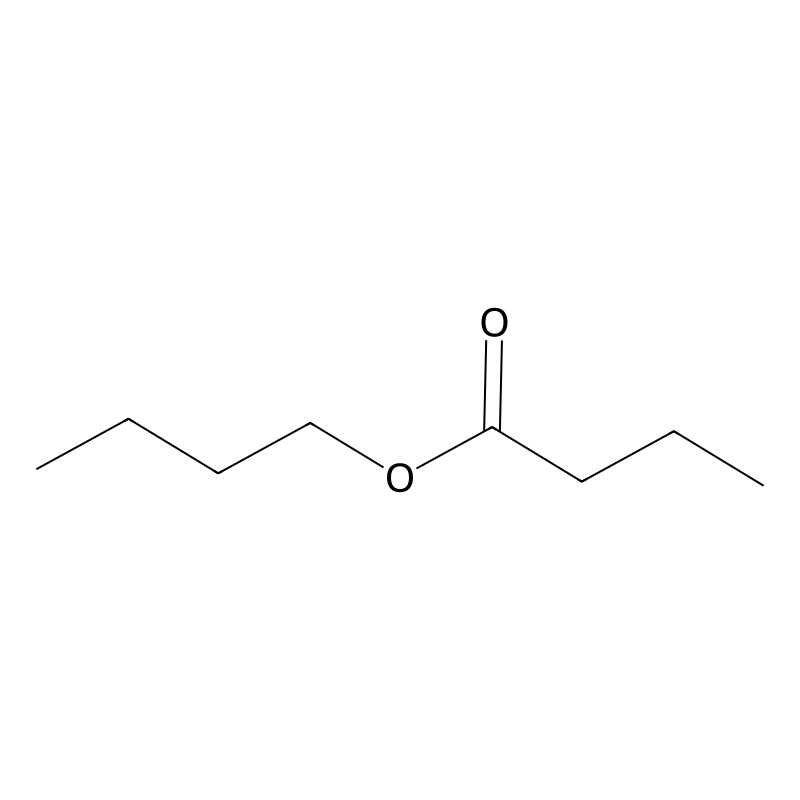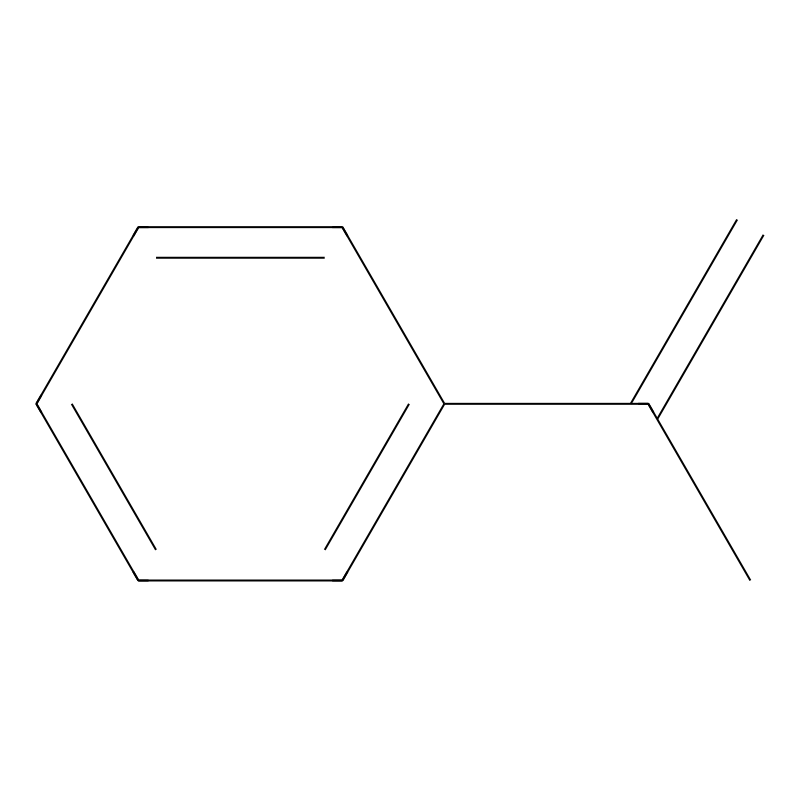Chromatography Standards
CAS No.:497-76-7
Molecular Formula:C12H16O7
Molecular Weight:272.25 g/mol
Availability:
In Stock
CAS No.:41365-32-6
Molecular Formula:C18H16O7
Molecular Weight:344.3 g/mol
Availability:
In Stock
CAS No.:117-81-7
Molecular Formula:C24H38O4
C24H38O4
C6H4(COOC8H17)2
C24H38O4
C6H4(COOC8H17)2
Molecular Weight:390.6 g/mol
Availability:
In Stock
CAS No.:85-83-6
Molecular Formula:C24H20N4O
Molecular Weight:380.4 g/mol
Availability:
In Stock
CAS No.:109-21-7
Molecular Formula:C8H16O2
Molecular Weight:144.21 g/mol
Availability:
In Stock
CAS No.:98-83-9
Molecular Formula:C9H10
C6H5C(CH3)=CH2
C9H10
C6H5C(CH3)=CH2
C9H10
Molecular Weight:118.18 g/mol
Availability:
In Stock
